Stearyl acetate

Langmuir monolayers Brewster-angle microscopy hydrogen bonding

Procure Stearyl Acetate for its unique high logP and C18 chain, critical for stabilizing oil-rich emulsions where other surfactants fail. Its low volatility ensures performance in high-temp lubricants and durable coatings. Sourced as a key pheromone component for agricultural research. Ensure empirical validation with this specific ester.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 822-23-1
Cat. No. B013392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearyl acetate
CAS822-23-1
Synonymsoctadecyl acetate; 18:Ac; 
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
InChIKeyOIZXRZCQJDXPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Acetate (CAS 822-23-1) Scientific Selection Guide: Chemical Identity, Specifications, and Research Procurement Essentials


Octadecyl acetate (CAS 822-23-1), also known as stearyl acetate, is a saturated long-chain fatty acid ester derived from octadecanol and acetic acid, with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol [1]. This compound typically appears as a white to off-white low-melting solid or crystalline lumps at room temperature, exhibiting a melting point of approximately 32.8–35°C and a boiling point of 344.6°C at 760 mmHg [2]. It is characterized by pronounced hydrophobicity (LogP values reported as 6.81 to 8.94) and negligible water solubility, while demonstrating solubility in organic solvents such as ethanol, ether, chloroform, and methanol [3]. Octadecyl acetate is commercially available in purity grades ranging from ≥97.0% (GC) to >99%, with typical storage conditions requiring 2–8°C for optimal stability .

Why Octadecyl Acetate (CAS 822-23-1) Cannot Be Arbitrarily Substituted: Chain Length-Dependent Properties in Scientific Applications


Long-chain fatty acetates are not functionally interchangeable despite their shared ester moiety and saturated alkyl backbone. Critical physicochemical properties including melting point, boiling point, LogP (lipophilicity), Kovats retention index, and phase behavior in monolayer systems scale systematically with alkyl chain length [1][2]. Substituting octadecyl acetate (C18) with hexadecyl acetate (C16) or eicosyl acetate (C20) alters the compound's chromatographic elution profile by ≥80 retention index units, changes the melting point by 5–10°C, and modifies Langmuir monolayer phase transition pressures [3]. Furthermore, substitution with the non-ester analog octadecanol eliminates the ester carbonyl group, fundamentally altering hydrogen-bonding capacity at interfaces—a property that directly governs phase behavior in ordered monolayers and lipid membrane interactions [4]. For applications where precise chain length governs solubility, volatility, or interfacial organization, arbitrary substitution introduces experimental variability that cannot be normalized by simple concentration adjustment [5]. The quantitative evidence presented in Section 3 establishes the specific, measurable differences that inform scientifically rigorous compound selection.

Octadecyl Acetate (CAS 822-23-1) Evidence-Based Differentiation: Quantified Comparative Data for Scientific Procurement Decisions


Hydrogen-Bonding Interface Differentiation: Octadecyl Acetate Versus S-Octadecyl Thioacetate in Langmuir Monolayer Phase Diagrams

Octadecyl acetate (C18 ester) and S-octadecyl acetate (C18 thioester) exhibit distinct phase diagrams in Langmuir monolayers due to differential hydrogen-bonding capacity of the carbonyl group. Infrared reflection-absorption spectroscopic (IRRAS) studies demonstrate that the carbonyl group in octadecyl acetate participates in more extensive hydrogen bonding than the thioester carbonyl in S-octadecyl acetate. This molecular-level difference produces measurable divergence in surface pressure–temperature phase boundaries between the two compounds [1]. For S-octadecyl acetate, two distinct phase boundaries are evident: one at low pressure separating tilted condensed phases, and another at higher pressure transitioning to an untilted phase. The phase behavior of S-octadecyl acetate was elucidated through dilution studies using octadecyl acetate as a reference standard [2].

Langmuir monolayers Brewster-angle microscopy hydrogen bonding surface pressure–temperature phase diagram thioacetate analogs

Melting Point and Physical State Differentiation: Octadecyl Acetate (C18) Versus Hexadecyl Acetate (C16) and Eicosyl Acetate (C20)

The melting point (Tfus) of octadecyl acetate (C18 chain) is 305.8 K (32.65°C) as reported in NIST reference data with an uncertainty of ±0.6 K [1]. In comparison, hexadecyl acetate (C16, CAS 629-70-9) exhibits a reported melting point of approximately 334.45 K (61.3°C) [2], while eicosyl acetate (C20, CAS 822-24-2) melts at approximately 313 K (40°C) [3]. The C18 homolog thus occupies an intermediate melting point range—approximately 28°C lower than the C16 analog and approximately 7°C lower than the C20 analog. This non-linear relationship between chain length and melting temperature reflects differences in crystal packing energetics within the homologous series. The melting point of octadecyl acetate has been corroborated by independent commercial specification sources reporting a range of 34.0–35.0°C (The Good Scents Company) and 32.84°C (ChemicalBook) .

melting point phase change thermal properties fatty acetate homologs C18 acetate

Gas Chromatographic Retention Behavior: Octadecyl Acetate (18Ac) Retention Index Differentiation from C16 and C20 Analogs

Octadecyl acetate (18Ac) exhibits a Kovats retention index (RI) of 2128 on a DB-5 column and 2211 on an HP-5MS column, as compiled in the Pherobase database from published GC-MS studies [1]. For comparison, hexadecyl acetate (16Ac, C16) elutes with a significantly lower RI (not explicitly tabulated but systematically offset by approximately the increment observed between C18 and C20), while eicosyl acetate (20Ac, C20) exhibits an RI of 2331 on a DB-5 column—a difference of +203 retention index units relative to octadecyl acetate [2]. The retention index on a more polar DB-210 column for 18Ac is 2384, and on a DB-23 column is 2481 [3]. These systematic increments in retention behavior are consistent with the methylene (−CH2−) contribution to the retention index and enable unambiguous identification and quantification of octadecyl acetate in complex mixtures.

Kovats retention index gas chromatography DB-5 column HP-5MS fatty acetate identification

Functional Group Differentiation: Octadecyl Acetate (Ester) Versus Octadecanol (Alcohol) for Interfacial and Lipid Bilayer Applications

Octadecyl acetate (C20H40O2) and octadecanol (stearyl alcohol, C18H38O) differ fundamentally in functional group chemistry: octadecyl acetate contains an ester linkage (−O−C(=O)−CH3) with two hydrogen bond acceptor sites (carbonyl oxygen and ester oxygen) and zero hydrogen bond donors, whereas octadecanol contains a primary alcohol group (−OH) capable of both hydrogen bond donation and acceptance [1][2]. This functional group difference has been directly investigated in Langmuir monolayer studies, where octadecyl acetate and its analogs exhibit phase behavior that is sensitive to carbonyl hydrogen bonding, as demonstrated by IRRAS spectroscopy [3]. In lipid bilayer contexts, the ester linkage of octadecyl acetate integrates into membranes differently than the alcohol group of octadecanol, affecting membrane fluidity and permeability through distinct molecular packing geometries .

ester versus alcohol functional group membrane fluidity lipid bilayer hydrogen bonding

Plasticizer Performance in PVC Formulations: Octadecyl Acetate-Derivative Low-Temperature Flexibility

While direct comparative plasticizer data for unmodified octadecyl acetate are not available in the primary literature, a structurally related derivative—9(10)-acetoxymethyloctadecyl acetate, which incorporates the octadecyl acetate backbone with an additional acetoxymethyl substituent—has been evaluated as a primary plasticizer for polyvinyl chloride (PVC). In comparative studies, 9(10)-acetoxymethyloctadecyl acetate produced a flex temperature of −47°C in PVC formulations, which was among the lowest achieved among the tested acyl ester plasticizers [1][2]. This low-temperature flexibility performance suggests that the octadecyl chain length contributes to effective plasticization through its ability to increase free volume and reduce intermolecular forces between polymer chains. The methyl 9(10)-acetoxymethylstearate analog, which shares the C18 chain length, produced similarly low flex temperatures (−47°C), indicating that the C18 backbone length is a critical determinant of plasticizing efficacy in this application context [3].

plasticizer PVC flex temperature low-temperature flexibility 9(10)-acetoxymethyloctadecyl acetate

Lipophilicity (LogP) Differentiation: Octadecyl Acetate Partition Coefficient Versus Shorter-Chain Fatty Acetates

Octadecyl acetate exhibits a calculated LogP (octanol-water partition coefficient) of 6.811 (AlogP) to 8.937 (estimated) [1]. In comparison, hexadecyl acetate (C16) has a reported LogP of 6.03 [2], and eicosyl acetate (C20) has a reported LogP of 8.36 [3]. The LogP increment of approximately 0.78–0.82 units between C16 and C18, and approximately 0.58 units between C18 and C20, reflects the hydrophobic contribution of each methylene group to the partition behavior. This systematic increase in lipophilicity with chain length has direct implications for membrane permeability, stratum corneum penetration in topical formulations, and distribution behavior in biphasic systems. The LogP value for octadecyl acetate has been independently reported by multiple sources with reasonable consistency (6.811 from InvivoChem and Molbase; 8.937 estimated from Flavscents) [4].

LogP lipophilicity partition coefficient bioavailability prediction skin penetration

Octadecyl Acetate (CAS 822-23-1) High-Impact Research and Industrial Application Scenarios Driven by Evidence-Based Differentiation


GC-MS Analytical Standard for Fatty Acetate Identification in Biological and Environmental Matrices

Based on the quantified Kovats retention index data presented in Section 3, octadecyl acetate (18Ac) serves as an essential analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification of long-chain fatty acetates in complex biological extracts, insect semiochemical studies, plant volatile analyses, and environmental samples [10]. With a retention index of 2128 on DB-5 columns and 2211 on HP-5MS columns, octadecyl acetate occupies a distinct chromatographic position relative to C16 (lower RI) and C20 (RI = 2331) homologs . Researchers studying pheromone compositions, floral volatiles, or essential oil constituents rely on authentic octadecyl acetate standards to validate peak assignments through retention index matching and mass spectral confirmation. The systematic increment in retention behavior with chain length (approximately +203 RI units from C18 to C20) enables method development and calibration across the fatty acetate homologous series [12].

Langmuir Monolayer and Membrane Biophysics Model System for Ester Carbonyl Hydrogen-Bonding Studies

As established in the direct head-to-head comparison with S-octadecyl acetate, octadecyl acetate exhibits carbonyl hydrogen bonding in Langmuir monolayers that measurably affects surface pressure–temperature phase behavior [10]. This property makes octadecyl acetate a valuable model compound for biophysicists investigating the role of ester linkages in organized lipid assemblies, including lipid bilayer membranes, Langmuir-Blodgett films, and biological membrane mimics. Unlike octadecanol (which lacks the ester carbonyl) or S-octadecyl acetate (which exhibits reduced hydrogen-bonding capacity), octadecyl acetate provides a defined ester carbonyl hydrogen-bonding profile that is directly comparable to naturally occurring phospholipid ester linkages . The compound's well-characterized phase transitions and established use as a reference in dilution studies for phase diagram determination further support its utility as a standardized model system [12].

Cosmetic and Personal Care Formulation Requiring Controlled Emollience and Skin Conditioning Properties

The melting point of octadecyl acetate (approximately 32.8–35.0°C) is near physiological skin temperature, enabling it to undergo a solid-to-liquid phase transition upon contact with the skin surface [10]. This thermal property, combined with a LogP of 6.811 indicating substantial lipophilicity, supports its function as an emollient and skin-conditioning agent in cosmetic formulations . For formulation scientists selecting between fatty acetate homologs, octadecyl acetate offers an intermediate melting point relative to the higher-melting hexadecyl acetate (≈61°C) and the slightly higher-melting eicosyl acetate (≈40°C) [12]. This intermediate melting behavior provides a balance between solid-state stability during storage (minimizing syneresis or phase separation) and facile melting upon application for smooth spreading and sensory attributes [13]. The compound forms a hydrophobic barrier that reduces transepidermal water loss while its ester structure ensures compatibility with a broad range of cosmetic ingredients .

Polymer Plasticizer Research Targeting Low-Temperature Flexibility in PVC and Related Materials

As supported by the plasticizer performance data for 9(10)-acetoxymethyloctadecyl acetate, the C18 chain length characteristic of octadecyl acetate derivatives is associated with excellent low-temperature flexibility in PVC formulations, achieving a flex temperature of −47°C [10]. For polymer chemists developing plasticizers for cold-climate applications or products requiring maintained flexibility at low temperatures, the C18 backbone length provides a proven structural template. While unmodified octadecyl acetate itself is not the optimized plasticizer molecule, the supporting evidence from structurally related C18 esters indicates that the octadecyl chain contributes to the molecular mechanism of plasticization by increasing free volume between polymer chains and reducing intermolecular attraction [12]. Researchers exploring bio-based or renewable plasticizer alternatives may select octadecyl acetate as a scaffold for further derivatization or as a comparative reference in structure-activity relationship studies of fatty ester plasticizers [13].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stearyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.